1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Overview
Description
“1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by various functional group interconversions and additions.Molecular Structure Analysis
The molecule contains a piperidine ring, a benzyl group with bromo and fluoro substituents, and a tert-butyldimethylsilyl ether group. These functional groups will influence the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo and fluoro substituents on the benzyl group, as well as the tert-butyldimethylsilyl ether group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo and fluoro substituents would likely make the compound more polar and could influence its boiling point and solubility.Scientific Research Applications
Synthesis of Inhibitors and Biological Agents
N-Acetylglucosaminidase Inhibitor Synthesis : A study details the preparation of a N-Acetylglucosaminidase inhibitor, a compound with potential therapeutic applications, through a complex synthesis pathway involving bromomercuriopiperidine derivatives and reductive amination. This research highlights the utility of specific bromo- and fluoro-substituted benzyl compounds in the synthesis of biologically active molecules (Schumacher-Wandersleb, Petersen, & Peter, 1994).
Antitumor Activity : Asymmetric BAPs (3,5-Bis(arylidene)piperidin-4-one derivatives) have been documented for their antitumor activity. This class of compounds, including variations with fluorobenzylidene groups, displays good antitumor activity due to their double α,β-unsaturated ketone structural characteristics (Yao et al., 2018).
Curcuminoid Analogs for Anti-cancer Activity : Curcuminoid analogs, specifically 3,5-bis(benzylidene)-4-piperidones with fluorobenzylidene components, have been explored for their anti-proliferative activity in cancer cells. These studies have led to the identification of novel compounds with significant potential in cancer treatment (Lagisetty et al., 2010).
Chemical Synthesis and Methodology
Synthesis of Isotopomers : Research on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine showcases the relevance of fluorobenzyl and piperidine components in the preparation of labeled compounds for scientific studies, including drug development and pharmacokinetic studies (Proszenyák et al., 2005).
Protecting Groups in Organic Synthesis : The development of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols demonstrates the compound's utility in complex organic synthesis. This research indicates the compound's application in improving the efficiency and selectivity of synthetic processes (Crich, Li, & Shirai, 2009).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity.
properties
IUPAC Name |
[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BrFNOSi/c1-18(2,3)23(4,5)22-16-8-10-21(11-9-16)13-14-12-15(20)6-7-17(14)19/h6-7,12,16H,8-11,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMJUFFDCWIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrFNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122872 | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluorobenzyl)-4-((tert-butyldimethylsilyl)oxy)piperidine | |
CAS RN |
1704065-57-5 | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[(2-bromo-5-fluorophenyl)methyl]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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